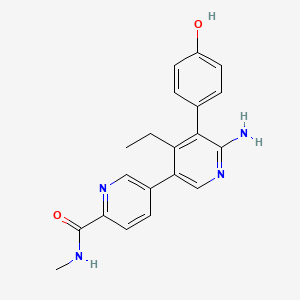
GNE-6776
描述
GNE-6776 是一种靶向泛素特异性蛋白酶 7 (USP7) 的小分子抑制剂。USP7 是一种去泛素化酶,通过从底物蛋白中去除泛素,在蛋白质降解、定位和活性调节中起着至关重要的作用。 USP7 的过表达与多种癌症相关,使其成为癌症治疗的重要靶点 .
科学研究应用
GNE-6776 在化学、生物学、医学和工业领域具有多种科学研究应用。 在癌症研究中,this compound 已显示出诱导肿瘤细胞死亡和增强化学治疗剂的细胞毒性作用的希望 . 它已被用于研究 USP7 在各种癌症中的作用,包括乳腺癌、慢性淋巴细胞白血病和上皮性卵巢癌 . 此外,this compound 还被用于复发性自然流产的研究,其中它通过 Wnt/β-catenin 途径帮助调节滋养层增殖、凋亡、迁移和侵袭 .
作用机制
GNE-6776 通过选择性抑制 USP7 发挥其作用。 该化合物与 USP7 的催化域结合,阻止其从底物蛋白中去除泛素 . 这种抑制导致泛素化蛋白的积累,然后这些蛋白被蛋白酶体靶向降解。 涉及的分子靶点和途径包括 p53-MDM2 途径,其中 USP7 调节肿瘤抑制蛋白 p53 的稳定性 . 通过抑制 USP7,this compound 促进 MDM2 的降解,从而导致 p53 水平升高和肿瘤抑制增强。
准备方法
GNE-6776 的合成涉及基于核磁共振的筛选和基于结构的设计。该化合物是通过一系列优化其对 USP7 的抑制活性的化学反应而开发的。 合成路线包括氨基吡啶部分的形成,这对于该化合物与 USP7 的结合亲和力至关重要 . This compound 的工业生产方法没有得到广泛的记录,但它们可能涉及大规模合成和纯化工艺,以确保该化合物的纯度和功效。
化学反应分析
GNE-6776 经历了各种化学反应,主要集中在其与 USP7 的相互作用。 该化合物与 USP7 催化域中的特定氨基酸(如 His403 和 Asp349)形成氢键 . 这些相互作用对于该化合物的抑制活性至关重要。这些反应形成的主要产物包括蛋白质的稳定形式,这些蛋白质否则将被泛素-蛋白酶体系统降解。
相似化合物的比较
GNE-6776 与其他 USP7 抑制剂类似,例如 GNE-6640、FT671 和 FT827 . 这些化合物具有共同的作用机制,靶向 USP7 的催化域,并阻止泛素从底物蛋白中去除。 This compound 在其与 USP7 的结合亲和力和选择性方面是独一无二的,使其成为一种具有显着治疗潜力的有效抑制剂 . This compound 的结构优化导致了一种比其他 USP7 抑制剂具有更高功效和更少脱靶效应的化合物 .
生物活性
GNE-6776 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes, including protein stability, cell cycle regulation, and apoptosis. The inhibition of USP7 has garnered significant interest in cancer research due to its potential therapeutic implications. This article details the biological activity of this compound, including its mechanisms of action, effects on cell viability, and implications for cancer treatment.
This compound inhibits USP7 by binding non-covalently to the enzyme, disrupting its ability to interact with ubiquitin. This inhibition leads to the stabilization of p53, a critical tumor suppressor protein that regulates cell cycle and apoptosis. The compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines by promoting apoptosis through the accumulation of p53 and other substrates regulated by USP7.
Key Findings on Mechanism:
- Inhibition of Deubiquitination : this compound interferes with the binding of ubiquitin to USP7, leading to decreased deubiquitination activity and subsequent stabilization of p53 and other proteins involved in tumor suppression .
- Impact on Ubiquitin Chains : Structural studies indicate that this compound preferentially affects Lys48-linked ubiquitin chains, which are critical for targeting proteins for degradation .
Biological Activity in Cancer Models
This compound has been evaluated in several cancer models, demonstrating its potential as a therapeutic agent.
Case Studies and Experimental Data
-
Burkitt's Lymphoma :
- Study Overview : Inhibition of USP7 using this compound did not significantly alter p53 mRNA or protein levels but showed promising results in inducing apoptosis in EBNA1-transfected Burkitt's lymphoma cells.
- Cell Viability Assays : At a concentration of 15 µM, this compound was found non-toxic and did not induce necrosis, confirming its safety profile .
-
Triple-Negative Breast Cancer (TNBC) :
- Experimental Setup : MDA-MB-231 cells were treated with various concentrations of this compound alongside chemotherapeutic agents like doxorubicin and paclitaxel.
- Results : The study revealed that this compound enhanced the apoptotic effects of these drugs, suggesting its role in overcoming chemoresistance by stabilizing p53 and promoting cell death .
- Colorectal Carcinoma :
Tables Summarizing Key Data
属性
IUPAC Name |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYSSYGGXOFJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















